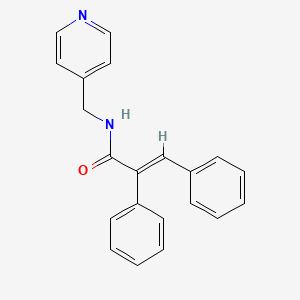![molecular formula C12H22N4O2 B5694965 1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione CAS No. 42563-65-5](/img/structure/B5694965.png)
1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
描述
1,3,4,6-tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, commonly known as TEI, is a heterocyclic organic compound. It is widely used in scientific research due to its unique properties and mechanism of action. TEI is synthesized through a complex process, and its application in research has led to significant advances in various fields.
作用机制
TEI acts as a positive allosteric modulator of GABA-A receptors. It enhances the activity of GABA-A receptors by increasing the binding of GABA, a neurotransmitter that inhibits neuronal activity. This results in an overall decrease in neuronal activity, leading to the anxiolytic and anticonvulsant effects of TEI.
Biochemical and Physiological Effects:
TEI has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of GABA-A receptors, leading to an overall decrease in neuronal activity. This results in anxiolytic and anticonvulsant effects, making TEI a potential treatment for anxiety and epilepsy. TEI has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
TEI has several advantages for use in lab experiments. It has a high affinity for GABA-A receptors, making it a potent modulator of neuronal activity. It is also relatively stable and can be stored for long periods without significant degradation. However, TEI has some limitations, including its complex synthesis process and relatively high cost. It also has a narrow therapeutic window, which may limit its use in clinical settings.
未来方向
TEI has significant potential for future research and development. Some potential future directions include:
1. Investigating the role of TEI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Developing new synthetic methods for TEI that are more efficient and cost-effective.
3. Investigating the potential use of TEI in combination with other drugs to enhance its therapeutic effects.
4. Studying the effects of TEI on other neurotransmitter systems in the brain, such as the glutamate system.
5. Investigating the potential use of TEI as a tool for studying the role of GABA-A receptors in various neurological disorders.
Conclusion:
TEI is a unique and potent modulator of GABA-A receptors. Its use in scientific research has led to significant advances in our understanding of the role of GABA-A receptors in various neurological disorders. TEI has several advantages for use in lab experiments, including its high affinity for GABA-A receptors and relative stability. However, it also has some limitations, including its complex synthesis process and narrow therapeutic window. Despite these limitations, TEI has significant potential for future research and development, and its use may lead to new treatments for a range of neurological disorders.
合成方法
TEI is synthesized through the reaction of ethyl acetoacetate and ethylenediamine in the presence of acetic acid. The reaction results in the formation of a cyclic intermediate, which is further treated with acetic anhydride to produce TEI. The synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of pure TEI.
科学研究应用
TEI is widely used in scientific research due to its unique properties. It has been shown to have a high affinity for GABA-A receptors, which are involved in the regulation of neurotransmitter activity in the brain. TEI has been used in studies to investigate the role of GABA-A receptors in various neurological disorders, including anxiety, depression, and epilepsy.
属性
IUPAC Name |
1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-5-13-9-10(15(7-3)11(13)17)16(8-4)12(18)14(9)6-2/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQNHTGDXFWLHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2C(N(C1=O)CC)N(C(=O)N2CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356600 | |
| Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
CAS RN |
42563-65-5 | |
| Record name | 1,3,4,6-Tetraethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42563-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4,6-tetraethyl-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)


![3,5-dibromo-2-methoxybenzaldehyde {4-(diethylamino)-6-[(2,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5694903.png)


![methyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5694935.png)

![N-(4-methoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5694954.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694959.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5694973.png)
![2,4-dimethoxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694976.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5694982.png)